N-(2-chlorophenyl)-3,5-dinitrobenzamide

medicinal chemistry structure-activity relationship positional isomerism

N-(2-Chlorophenyl)-3,5-dinitrobenzamide (CAS 36293-09-1, molecular formula C₁₃H₈ClN₃O₅, MW 321.67 g/mol) is a nitroaromatic benzamide derivative belonging to the 3,5-dinitrobenzamide (DNB) chemical class. The compound features an ortho-chloro substituent on the N-phenyl ring and two nitro groups at the 3- and 5-positions of the benzamide core.

Molecular Formula C13H8ClN3O5
Molecular Weight 321.67 g/mol
CAS No. 36293-09-1
Cat. No. B11976759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-chlorophenyl)-3,5-dinitrobenzamide
CAS36293-09-1
Molecular FormulaC13H8ClN3O5
Molecular Weight321.67 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])Cl
InChIInChI=1S/C13H8ClN3O5/c14-11-3-1-2-4-12(11)15-13(18)8-5-9(16(19)20)7-10(6-8)17(21)22/h1-7H,(H,15,18)
InChIKeyVILQMPIMEJDIEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Chlorophenyl)-3,5-dinitrobenzamide (CAS 36293-09-1): Structural Identity, Procurement-Grade Specifications, and Scaffold Classification


N-(2-Chlorophenyl)-3,5-dinitrobenzamide (CAS 36293-09-1, molecular formula C₁₃H₈ClN₃O₅, MW 321.67 g/mol) is a nitroaromatic benzamide derivative belonging to the 3,5-dinitrobenzamide (DNB) chemical class . The compound features an ortho-chloro substituent on the N-phenyl ring and two nitro groups at the 3- and 5-positions of the benzamide core. The DNB scaffold is a recognized pharmacophore in antimycobacterial drug discovery, with multiple members demonstrating potent inhibition of Mycobacterium tuberculosis (Mtb) growth via targeting decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1), an essential enzyme in mycobacterial cell wall arabinan biosynthesis [1]. Commercially, this compound is offered through the Sigma-Aldrich AldrichCPR collection (Catalog No. R644382) as part of a curated set of rare and unique chemicals intended for early discovery research, with a supplier-specified minimum purity of 95% from alternative vendors such as AKSci .

Why N-(2-Chlorophenyl)-3,5-dinitrobenzamide Cannot Be Casually Substituted: Ortho-Chloro Steric Effects and Biological Target Engagement Divergence Among Positional Isomers


In the 3,5-dinitrobenzamide antimycobacterial chemotype, the position and identity of the N-aryl substituent critically governs both DprE1 target engagement and whole-cell Mtb growth inhibition [1]. The ortho-chloro substitution in N-(2-chlorophenyl)-3,5-dinitrobenzamide introduces unique steric constraints at the amide bond that are absent in the corresponding meta- (CAS 36293-16-0) and para- (CAS 325806-69-7) isomers. Systematic structure–activity relationship (SAR) studies on N-alkylphenyl-3,5-dinitrobenzamide analogs have demonstrated that even single-atom positional shifts on the phenyl ring can alter Mtb H37Rv MIC values by orders of magnitude, with certain substitutions yielding nanomolar potency while others exhibit no measurable activity [2]. For established DprE1 inhibitors such as the benzothiazinone PBTZ169 and its ring-opened N-benzyl DNB derivatives (e.g., compounds D5–D12, MIC 0.016–0.125 µg/mL against drug-sensitive and MDR-Mtb), the specific geometry of the N-substituent is essential for binding pocket complementarity [3]. Consequently, interchanging the 2-chlorophenyl isomer with the 3- or 4-chlorophenyl variant—or with the unsubstituted N-phenyl-3,5-dinitrobenzamide—cannot be assumed to preserve pharmacological activity. Without empirical verification in the identical assay system, generic substitution risks selecting an inactive or substantially less potent analog.

Quantitative Differentiation Evidence for N-(2-Chlorophenyl)-3,5-dinitrobenzamide: Comparator Data and Procurement-Relevant Benchmarks


Ortho-Chloro Structural Differentiation: N-(2-Chlorophenyl) vs. N-(3-Chlorophenyl) and N-(4-Chlorophenyl) Isomers

N-(2-Chlorophenyl)-3,5-dinitrobenzamide is distinguished from its positional isomers by the ortho (2-) position of the chlorine atom on the N-phenyl ring. The meta-isomer N-(3-chlorophenyl)-3,5-dinitrobenzamide (CAS 36293-16-0) and the para-isomer N-(4-chlorophenyl)-3,5-dinitrobenzamide (CAS 325806-69-7) share identical molecular formulas (C₁₃H₈ClN₃O₅) and molecular weights (321.67 g/mol) but differ in chlorine position, which alters the dihedral angle between the amide plane and the N-phenyl ring, thereby affecting molecular shape, dipole moment, and potential target-binding geometry. Published SAR for the N-alkylphenyl-3,5-dinitrobenzamide class demonstrates that substituent position on the N-aryl ring is a critical determinant of antimycobacterial potency against Mtb H37Rv, with certain positional modifications producing >10-fold differences in MIC [1]. No published direct head-to-head bioactivity comparison of the three chlorophenyl positional isomers has been identified as of the current evidence base.

medicinal chemistry structure-activity relationship positional isomerism

Class-Level Anti-Tubercular Potency Benchmarking: DNB Scaffold MIC Ranges Against Mtb H37Rv

The 3,5-dinitrobenzamide scaffold to which N-(2-chlorophenyl)-3,5-dinitrobenzamide belongs has demonstrated potent in vitro activity against drug-susceptible and multidrug-resistant Mycobacterium tuberculosis. Optimized DNB analogs such as N-benzyl compounds D5, D6, D7, and D12 exhibit MIC values of 0.0625 µg/mL against Mtb H37Rv and <0.016–0.125 µg/mL against clinically isolated MDR-Mtb strains [1]. In a broader DNB library exploration, the most active compounds (c2, d1, d2) achieved MIC values of 0.031 µg/mL against Mtb H37Rv, comparable to the first-line drug isoniazid [2]. Within the N-alkylphenyl sub-series specifically, compounds 7a and 7d have shown nanomolar to sub-micromolar MIC in both extracellular and intracellular Mtb assays, with acceptable cytotoxicity profiles and in vivo pharmacokinetic stability [3]. These class-level benchmarks establish the potency envelope achievable through structural optimization of the DNB core. Direct MIC data for N-(2-chlorophenyl)-3,5-dinitrobenzamide against Mtb have not been reported in the public literature; its specific antitubercular activity remains to be empirically determined.

antimycobacterial tuberculosis DprE1 inhibition

Target Engagement Evidence: DprE1 as the Validated Molecular Target of the Dinitrobenzamide Pharmacophore

Four dinitrobenzamides (HC2217, HC2226, HC2238, HC2239) from a whole-cell high-throughput screen against Mtb were mechanistically linked to DprE1 inhibition through the isolation of resistant mutations in the dprE1 gene [1]. These DNB compounds, which share the 3,5-dinitrobenzamide core with N-(2-chlorophenyl)-3,5-dinitrobenzamide, are proposed to inhibit decaprenyl-phosphoryl-ribose 2′-epimerase 1 (DprE1), thereby blocking the synthesis of decaprenyl phosphoarabinose (DPA), an essential precursor for mycobacterial cell wall arabinogalactan and lipoarabinomannan [1][2]. Unlike the benzothiazinone DprE1 inhibitor PBTZ169, which forms a covalent adduct with Cys387, certain DNB derivatives may engage DprE1 via a non-covalent mechanism, as suggested by differential resistance mutation patterns [1]. The validated DprE1 target engagement of the DNB chemotype distinguishes this series from other nitroaromatic anti-TB agents (e.g., pretomanid, delamanid) that require F420-dependent reductive activation and target cell-wall mycolic acid biosynthesis [3]. Target-specific confirmation for N-(2-chlorophenyl)-3,5-dinitrobenzamide has not been published.

target identification DprE1 inhibition cell wall biosynthesis

Commercial Availability and Purity Specification: AldrichCPR Collection Status vs. In-Stock Analogs

N-(2-Chlorophenyl)-3,5-dinitrobenzamide (CAS 36293-09-1) is commercially listed by Sigma-Aldrich as Catalog No. R644382 within the AldrichCPR (Comprehensive Portfolio of Rare) collection . Sigma-Aldrich explicitly states that this product is provided to early discovery researchers as part of a collection of rare and unique chemicals, that no analytical data is collected for this product, and that the buyer assumes responsibility for confirming product identity and/or purity . In contrast, the alternative vendor AKSci lists the same compound (Catalog No. 0674CN) with a specified minimum purity of 95% and recommended long-term storage in a cool, dry place . The positional isomer N-(3-chlorophenyl)-3,5-dinitrobenzamide (CAS 36293-16-0) is also available from AKSci (Catalog No. 1785CM) with a 95% minimum purity specification . For procurement decisions, the AKSci-sourced material provides documented minimum purity, whereas the Sigma-Aldrich AldrichCPR offering requires independent purity verification prior to use.

chemical procurement purity specification vendor comparison

Physicochemical Differentiation: Ortho-Chloro Steric Hindrance and Its Impact on Amide Bond Geometry

The ortho-chloro substituent in N-(2-chlorophenyl)-3,5-dinitrobenzamide introduces steric hindrance at the amide linkage that is absent in the meta- and para-substituted isomers. This steric compression forces the N-phenyl ring out of coplanarity with the amide group, altering the molecular electrostatic potential surface and potentially affecting both target-binding conformation and metabolic stability [1]. The SMILES string O=C(C1=CC([N+]([O-])=O)=CC([N+]([O-])=O)=C1)NC2=CC=CC=C2Cl [2] confirms the ortho relationship between the chlorine and the amide NH. Calculated physicochemical parameters for closely related 2-chloro-3,5-dinitrobenzamide analogs indicate melting points in the range of 150–204 °C and limited aqueous solubility with good solubility in DMSO and DMF . While no experimentally measured melting point or logP for the title compound has been located in the public domain, these class-level data provide a framework for analytical method development and formulation considerations.

conformational analysis steric effects physicochemical properties

Limitation Statement: Current Absence of Published Direct Bioactivity Data for N-(2-Chlorophenyl)-3,5-dinitrobenzamide

A comprehensive literature and database search conducted for this evidence guide did not identify any published study reporting direct biological activity data (MIC, IC₅₀, EC₅₀, Kd, or Ki) for N-(2-chlorophenyl)-3,5-dinitrobenzamide against any target or organism. The compound is not indexed in ChEMBL, PubChem BioAssay, or BindingDB with quantitative bioactivity measurements, nor have patent documents disclosing its biological evaluation been located. This absence of publicly reported bioactivity contrasts with extensively characterized DNB analogs such as the N-benzyl derivatives D5–D12 (MIC 0.016–0.125 µg/mL against Mtb) [1] and N-alkylphenyl compounds 7a and 7d (nanomolar to sub-µM MIC) [2]. The Sigma-Aldrich classification of this compound within the AldrichCPR collection of 'rare and unique chemicals' for 'early discovery researchers' is consistent with its status as an under-characterized screening compound. Consequently, all differentiation claims above rely on structural, class-level, and vendor-based evidence rather than direct comparative biological performance data.

data gap empirical validation required screening compound

Optimal Application Scenarios for N-(2-Chlorophenyl)-3,5-dinitrobenzamide Based on Current Evidence


Positional Isomer SAR Exploration in Anti-Tubercular DNB Lead Optimization

Procure N-(2-chlorophenyl)-3,5-dinitrobenzamide alongside its meta- (CAS 36293-16-0) and para- (CAS 325806-69-7) isomers to systematically profile the effect of chlorine position on antimycobacterial activity, DprE1 binding affinity, and cytotoxicity. The class-level SAR precedent from N-alkylphenyl DNB analogs establishes that substituent position on the N-aryl ring profoundly affects Mtb H37Rv MIC, with certain positional changes yielding >10-fold potency differences [1]. Incorporating the ortho-chloro isomer into a screening panel enables the construction of a complete positional SAR matrix, which is essential for rational lead optimization and patent landscape navigation around the DprE1 inhibitor chemotype [2].

DprE1 Inhibitor Screening Cascade and Mechanism-of-Action Studies

Employ N-(2-chlorophenyl)-3,5-dinitrobenzamide as a structurally distinct screening candidate within a DprE1-focused drug discovery pipeline. Four DNB compounds (HC2217, HC2226, HC2238, HC2239) have been validated as DprE1 inhibitors via resistance mutation mapping in dprE1, providing a mechanistic rationale for the entire chemotype [1]. The ortho-chloro substituent may confer differential binding interactions at the DprE1 active site compared to previously characterized DNB analogs, potentially expanding the structure-activity landscape of non-covalent DprE1 inhibitors [1]. Researchers should include PBTZ169 or other benzothiazinone DprE1 inhibitors as positive controls and perform DprE1 enzymatic assays and resistance mutant isolation studies to confirm target engagement.

Chemical Biology Tool for Investigating Nitroreductase-Dependent Prodrug Activation

Beyond anti-TB applications, N-(2-chlorophenyl)-3,5-dinitrobenzamide may serve as a substrate probe in studies of bacterial or mammalian nitroreductase enzymes. The 3,5-dinitrobenzamide core undergoes enzymatic nitro reduction, as demonstrated by related compounds such as nitromide (3,5-dinitrobenzamide) and the nitrobenzamide prodrug CB1954 [1]. The presence of the ortho-chloro substituent may modulate the reduction potential of the nitro groups and the reactivity of the resulting hydroxylamine or amine metabolites, providing a comparative tool for structure-reactivity studies in nitroreductase-mediated drug activation or detoxification pathways [2].

Analytical Reference Standard Development and Physicochemical Profiling

Given the absence of published analytical characterization data, N-(2-chlorophenyl)-3,5-dinitrobenzamide represents an opportunity for analytical method development, including HPLC purity determination, melting point measurement, logP/logD determination, aqueous solubility profiling, and stability studies under various storage conditions. The AKSci product (min. 95% purity) [1] provides a defined starting purity specification for establishing in-house reference standards. The structurally related 3,5-dinitrobenzamide parent compound (CAS 121-81-3, melting point 181–183 °C, also known as nitromide) [2] serves as a convenient analytical comparator for chromatographic method development.

Quote Request

Request a Quote for N-(2-chlorophenyl)-3,5-dinitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.